Methyl 4-(furan-2-yl)-2-({[(4-methylquinolin-2-yl)sulfanyl]acetyl}amino)thiophene-3-carboxylate
CAS No.:
VCID: VC8527853
Molecular Formula: C22H18N2O4S2
Molecular Weight: 438.5 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 4-(furan-2-yl)-2-({[(4-methylquinolin-2-yl)sulfanyl]acetyl}amino)thiophene-3-carboxylate -](/images/structure/VC8527853.png)
Description |
Methyl 4-(furan-2-yl)-2-({[(4-methylquinolin-2-yl)sulfanyl]acetyl}amino)thiophene-3-carboxylate is a synthetic organic compound with a molecular formula of and a molecular weight of 438.5 g/mol. It contains a thiophene core, functionalized with furan, quinoline, and sulfanyl-acetyl-amino groups. This compound is of interest due to its potential pharmaceutical applications, particularly in drug development. SynthesisThe synthesis of methyl 4-(furan-2-yl)-2-({[(4-methylquinolin-2-yl)sulfanyl]acetyl}amino)thiophene-3-carboxylate involves multistep reactions:
ApplicationsThis compound is being explored for its potential in medicinal chemistry due to its structural complexity and bioactive moieties:
Analytical CharacterizationThe structural elucidation and purity assessment of this compound can be achieved using:
Table 2: Analytical Data
|
||||||||
---|---|---|---|---|---|---|---|---|---|
Product Name | Methyl 4-(furan-2-yl)-2-({[(4-methylquinolin-2-yl)sulfanyl]acetyl}amino)thiophene-3-carboxylate | ||||||||
Molecular Formula | C22H18N2O4S2 | ||||||||
Molecular Weight | 438.5 g/mol | ||||||||
IUPAC Name | methyl 4-(furan-2-yl)-2-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]thiophene-3-carboxylate | ||||||||
Standard InChI | InChI=1S/C22H18N2O4S2/c1-13-10-19(23-16-7-4-3-6-14(13)16)29-12-18(25)24-21-20(22(26)27-2)15(11-30-21)17-8-5-9-28-17/h3-11H,12H2,1-2H3,(H,24,25) | ||||||||
Standard InChIKey | WRJVOWARKGQBCW-UHFFFAOYSA-N | ||||||||
SMILES | CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=C(C(=CS3)C4=CC=CO4)C(=O)OC | ||||||||
Canonical SMILES | CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=C(C(=CS3)C4=CC=CO4)C(=O)OC | ||||||||
PubChem Compound | 1184225 | ||||||||
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume